molecular formula C16H15N5O2S2 B11385222 1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385222
M. Wt: 373.5 g/mol
InChI Key: JSGWAKXNVPGHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methylsulfanyl group, and a thiadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of the core pyridazine structure. The reaction typically involves the condensation of appropriate hydrazine derivatives with diketones under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H15N5O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C16H15N5O2S2/c1-3-10-4-6-11(7-5-10)21-9-8-12(22)13(20-21)14(23)17-15-18-19-16(24-2)25-15/h4-9H,3H2,1-2H3,(H,17,18,23)

InChI Key

JSGWAKXNVPGHKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.